molecular formula C8H16ClNO2 B1373335 2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1423025-63-1

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B1373335
CAS RN: 1423025-63-1
M. Wt: 193.67 g/mol
InChI Key: RIKSICCAWWEQSL-UHFFFAOYSA-N
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Description

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, also known as AMCHA HCl, is a derivative of cyclohexane . It has a CAS Number of 1423025-63-1 and a molecular weight of 193.67 .


Molecular Structure Analysis

The IUPAC Name of this compound is 2-amino-2-methylcyclohexanecarboxylic acid hydrochloride . The InChI Code is 1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H .

It has a molecular formula of C8H16ClNO2 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Stereoisomers

    The synthesis of stereoisomers of related amino acids, like 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved through selective transformations, providing insights into the synthesis methods that could apply to 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Avenoza et al., 1999).

  • Molecular Structure Studies

    Research on similar compounds, such as 1-aminocyclohexane carboxylic acid hydrochloride, has been conducted to understand their molecular structure, symmetry, and conformation, which is crucial for understanding the properties of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Chacko et al., 1971).

  • Chemical Reactions and Transformations

    Studies on the conversion of related compounds, like methylcyclohexane to 1-amino-1-methylcyclohexane, shed light on the potential chemical reactions and transformations involving 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Kovavic & Chaudhary, 1967).

Biological and Pharmacological Applications

  • Enzyme Inhibition

    The role of similar compounds in inhibiting specific enzymes, like the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid as an inhibitor for 1-aminocyclopropane-1-carboxylate deaminase, provides a foundation for exploring the potential biological or pharmacological applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Zhao & Liu, 2002).

  • Transport Applications in Cell Biology

    The synthesis and study of compounds with similar structures, such as 3-aminobicyclo[3.2.1] octane-3-carboxylic acids, in relation to specific membrane transport systems, might offer insights into the cellular transport applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Christensen et al., 1983).

Material Science and Engineering

  • Flotation and Adsorption Mechanisms: Research on novel carboxyl hydroxamic acids, similar in structure, for flotation behaviors of minerals, provides a perspective on the potential material science applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Yu-ren et al., 2010).

Safety and Hazards

The safety information includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKSICCAWWEQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
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2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

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